(8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
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Overview
Description
(8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and introduction of the thione group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thione group.
Reduction: Reduction reactions could target the double bonds or the thione group, converting it to a thiol.
Substitution: The methoxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinazoline derivatives with ketone or sulfoxide groups, while reduction could produce thiol-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s methoxy and thione groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Methoxybenzylidene Compounds: Compounds with methoxybenzylidene groups but different core structures.
Uniqueness
The uniqueness of (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H32N2O6S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(8E)-4-(3,4,5-trimethoxyphenyl)-8-[(3,4,5-trimethoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C27H32N2O6S/c1-30-19-11-15(12-20(31-2)25(19)34-5)10-16-8-7-9-18-23(16)28-27(36)29-24(18)17-13-21(32-3)26(35-6)22(14-17)33-4/h10-14,24H,7-9H2,1-6H3,(H2,28,29,36)/b16-10+ |
InChI Key |
RJPJWVNKFWQZRF-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C2NC(=S)NC3C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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